molecular formula C17H23FN6 B2657579 5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380180-13-0

5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2657579
CAS No.: 2380180-13-0
M. Wt: 330.411
InChI Key: NGJRBICAQHKSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes ethyl, fluoropyrimidinyl, piperazinyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves multiple steps, starting from basic organic compounds. One common synthetic route includes the following steps:

    Formation of 6-ethyl-5-fluoropyrimidin-4-yl: This intermediate is synthesized through a series of reactions involving ethylation and fluorination of pyrimidine.

    Piperazinylation: The 6-ethyl-5-fluoropyrimidin-4-yl intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Final Assembly: The piperazinyl derivative is further reacted with ethyl and methyl groups to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving:

    Continuous Flow Reactors: For efficient and consistent production.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: Inhibiting their activity and affecting biochemical pathways.

    Modulate Receptors: Altering signal transduction processes.

    Interfere with DNA/RNA: Affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-5-fluoropyrimidin-4-ol: A closely related compound with similar structural features.

    4-Chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative with comparable properties.

Uniqueness

5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-4-13-12(3)19-10-21-16(13)23-6-8-24(9-7-23)17-15(18)14(5-2)20-11-22-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRBICAQHKSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC(=C3F)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.